molecular formula C16H20N4 B1399184 (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine CAS No. 1316222-73-7

(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine

Cat. No.: B1399184
CAS No.: 1316222-73-7
M. Wt: 268.36 g/mol
InChI Key: FHVAPVHERBJISM-UHFFFAOYSA-N
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Description

(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine is a complex organic compound characterized by its unique bipyridinyl structure

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like ethanol or dichloromethane. The conditions vary but typically involve controlled temperatures and pressures to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride
  • 6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride

Uniqueness

Compared to similar compounds, (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine stands out due to its specific structural features and reactivity. These unique properties make it particularly valuable in specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

2-methyl-6-piperidin-4-yl-N-pyridin-2-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-12-10-14(20-16-4-2-3-7-18-16)11-15(19-12)13-5-8-17-9-6-13/h2-4,7,10-11,13,17H,5-6,8-9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVAPVHERBJISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2CCNCC2)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
Reactant of Route 2
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
Reactant of Route 3
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
Reactant of Route 4
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
Reactant of Route 5
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
Reactant of Route 6
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine

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